molecular formula C10H5F3N4O3S B11370737 N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11370737
M. Wt: 318.23 g/mol
InChI Key: LDRWWKBENYXOFL-UHFFFAOYSA-N
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Description

N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-3-(trifluoromethyl)aniline and thiadiazole derivatives.

    Formation of Intermediate: The initial step involves the nitration of 4-nitro-3-(trifluoromethyl)aniline to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with thiadiazole derivatives under specific conditions, such as the presence of a catalyst and controlled temperature, to form the desired compound.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms.

Scientific Research Applications

N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or immune response.

Comparison with Similar Compounds

Similar Compounds

    N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide: Similar structure but lacks the thiadiazole ring.

    4-nitro-3-(trifluoromethyl)aniline: Precursor in the synthesis, lacks the carboxamide and thiadiazole groups.

    Flutamide: An anti-androgen drug with a similar nitro and trifluoromethyl substitution but different overall structure.

Uniqueness

N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential biological activities not found in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H5F3N4O3S

Molecular Weight

318.23 g/mol

IUPAC Name

N-[4-nitro-3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C10H5F3N4O3S/c11-10(12,13)6-3-5(1-2-8(6)17(19)20)14-9(18)7-4-21-16-15-7/h1-4H,(H,14,18)

InChI Key

LDRWWKBENYXOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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